

Cimiracemoside A estrogenic activity comparison studies

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Compound Focus: Cimiracemoside A

CAS No.: 264875-61-8

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Current Evidence on Cimiracemoside A

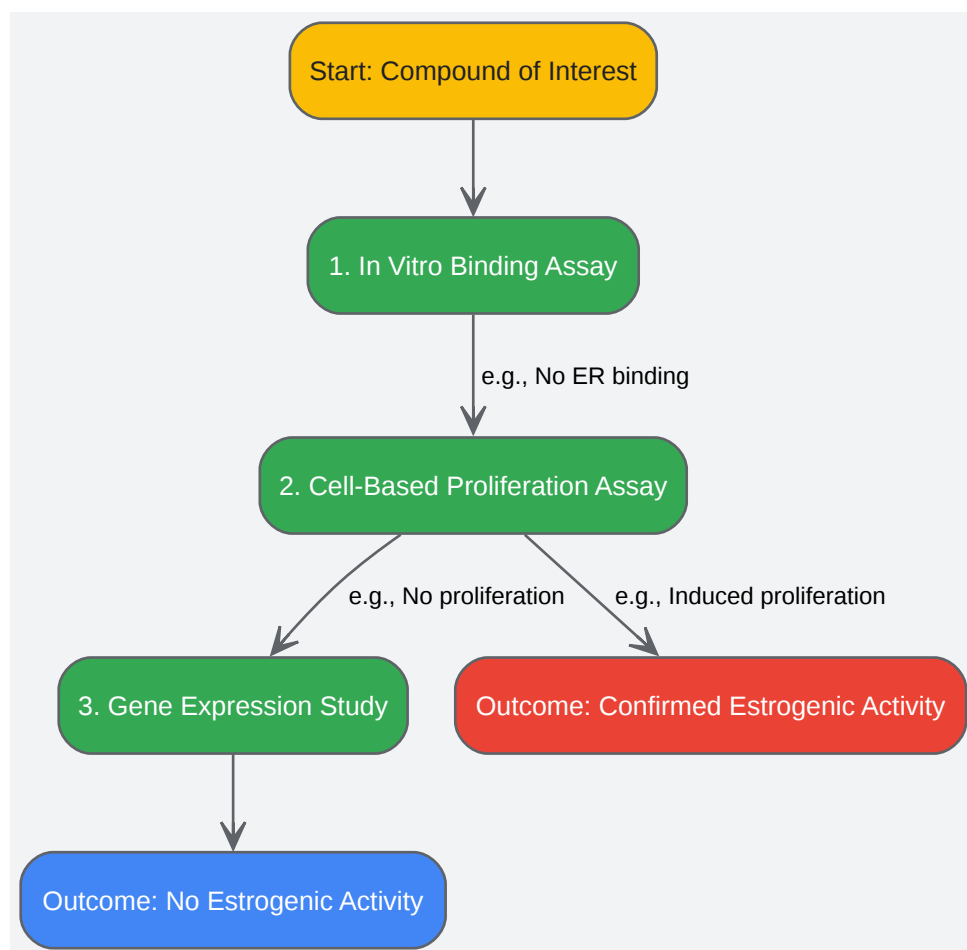
The table below summarizes the key findings from scientific studies regarding the estrogenicity of **Cimiracemoside A** and related compounds.

Compound	Estrogenic Activity	Experimental Model	Key Finding	Citation
Cimiracemoside A	No	<i>In vitro</i> (Indirect Evidence)	Listed among triterpene glycosides that fail to increase estrogen levels. [1]	[1]
Triterpene Glycosides (General)	No (or negligible)	<i>In vitro</i> (LC/MS & Immunoaffinity)	No significant binding to Estrogen Receptor beta (ER- β) was observed for cimicifugoside, cimiracemoside F, or 27-deoxyactein. [2]	[2]

Compound	Estrogenic Activity	Experimental Model	Key Finding	Citation
Black Cohosh Extracts	No (Potentially Anti-estrogenic)	<i>In vitro</i> (Breast Cancer Cell Lines)	Does not possess estrogenic activity; suppresses proliferation of estrogen-responsive breast cancer cells . [1]	[1]

Experimental Methodologies in the Field

The conclusion that **Cimiracemoside A** is not estrogenic is based on established experimental protocols, even though the specific assay data for this particular compound is not publicly detailed. The following diagram outlines the general workflow used in such evaluations.



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The key experimental approaches used to determine estrogenic activity include [2] [1] [3]:

- **Receptor Binding Assays:** These experiments test whether a compound can bind to the human estrogen receptor (ER), often using techniques like **affinity ultrafiltration combined with LC/MS detection**. A compound that does not bind significantly to the ER is not considered directly estrogenic via this classic pathway [2].
- **Cell-Based Proliferation Assays:** These are functional tests using estrogen-sensitive cell lines (e.g., MCF-7 breast cancer cells). An estrogenic compound would typically **stimulate the proliferation** of these cells. Research has shown that black cohosh extracts and their constituents do not cause this effect and can even inhibit proliferation [1].
- **Gene Expression Studies:** These assays measure whether a compound activates or suppresses estrogen-responsive genes.

Key Context for Researchers

- **Mechanism of Action:** The menopausal symptom relief from black cohosh is now attributed to non-estrogenic pathways, such as **binding to serotonin and opioid receptors** in the brain [1] [4].
- **Safety Profile:** The lack of estrogenic activity is a key reason why specific, well-studied black cohosh extracts (like the isopropanolic extract Remifemin) are investigated as a **non-hormonal therapeutic option** for breast cancer survivors experiencing menopausal symptoms [5].

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References

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